molecular formula C25H18N4O4S B2797205 7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1112025-93-0

7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2797205
CAS No.: 1112025-93-0
M. Wt: 470.5
InChI Key: XDOCBKLVXSSEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a quinazolinone core fused with a dioxole ring. This compound is further functionalized with a benzyl group and a 1,2,4-oxadiazole moiety. The presence of these diverse functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction involving appropriate diol precursors.

    Attachment of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.

    Formation of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of acyl hydrazides with nitriles.

    Final Assembly: The final compound is assembled by linking the 1,2,4-oxadiazole moiety to the quinazolinone core via a sulfanyl bridge, typically using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to the formation of amines or alcohols.

    Substitution: The benzyl group and the phenyl ring in the oxadiazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore is of interest. The quinazolinone core is known for its biological activity, and the presence of the oxadiazole ring can enhance its pharmacokinetic properties.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Quinazolinone derivatives have been studied for their anticancer, anti-inflammatory, and antimicrobial activities. The addition of the oxadiazole moiety may further enhance these properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is likely multifaceted, involving interactions with various molecular targets. The quinazolinone core can interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can enhance the compound’s binding affinity and selectivity for specific targets. The sulfanyl bridge may facilitate the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one.

    Oxadiazole Derivatives: Compounds like 3-(4-chlorophenyl)-1,2,4-oxadiazole and 5-(4-methoxyphenyl)-1,2,4-oxadiazole.

Uniqueness

The uniqueness of 7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its combination of functional groups. The fusion of a quinazolinone core with a dioxole ring, along with the presence of a benzyl group and an oxadiazole moiety, provides a unique scaffold that can exhibit a wide range of biological activities and chemical reactivities.

Biological Activity

7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 1112025-93-0) is a complex organic compound that integrates a quinazolinone core with a dioxole ring and a 1,2,4-oxadiazole moiety. This unique structure suggests potential biological activities relevant to medicinal chemistry and therapeutic applications.

The molecular formula for this compound is C25H18N4O4SC_{25}H_{18}N_{4}O_{4}S, with a molecular weight of 470.5 g/mol. The diverse functional groups present in its structure enable various chemical interactions that may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H18N4O4S
Molecular Weight470.5 g/mol
CAS Number1112025-93-0

The biological activity of this compound is likely multifaceted. The quinazolinone core may interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can enhance binding affinity and selectivity for specific targets, while the sulfanyl bridge may facilitate cell membrane penetration, increasing bioavailability .

Biological Activity Studies

Recent studies have highlighted the potential of oxadiazole derivatives in various biological applications:

  • Antiviral Activity : Compounds containing the oxadiazole moiety have been investigated for their inhibitory effects on the main protease (Mpro) of SARS-CoV-2. For instance, a related compound demonstrated an IC50 value of 5.27 μM against Mpro, suggesting that derivatives like this compound could exhibit similar or improved antiviral activity through structural optimization .
  • Antimicrobial Properties : Oxadiazoles are known for their antimicrobial properties. Research indicates that compounds with similar structures have shown efficacy against various bacterial strains and could be developed into potent antimicrobial agents .
  • Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that oxadiazole derivatives can act as analgesics and anti-inflammatory agents. This is particularly relevant for compounds designed to target pain pathways or inflammatory responses in diseases such as arthritis .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study focused on the structure-activity relationship (SAR) of oxadiazole derivatives revealed that modifications to the benzyl group significantly influenced antiviral potency. The most active derivative exhibited an IC50 value of 5.27 μM against Mpro of SARS-CoV-2. This study underscores the potential of structurally related compounds in developing effective antiviral therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated a series of N-substituted oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics, suggesting a promising avenue for new antimicrobial agents derived from oxadiazoles .

Properties

IUPAC Name

7-benzyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4S/c30-24-18-11-20-21(32-15-31-20)12-19(18)26-25(29(24)13-16-7-3-1-4-8-16)34-14-22-27-23(28-33-22)17-9-5-2-6-10-17/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOCBKLVXSSEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.